L-ThreonicAcidCalciumSalthydrate

Beschreibung

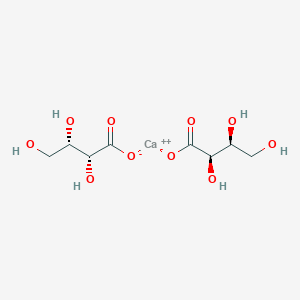

Structure

2D Structure

Eigenschaften

Key on ui mechanism of action |

Once dissociated to calcium and L-theronic acid, L-threonic acid exhibits significant stimulatory action on vitamin C uptake and prolongs the retention of vitamin C in human T-lymphoma cells. Vitamin C is a marker for osteoblast formation and has been shown to stimulate procollagen and enhance collagen synthesis. Via stimulation of vitamin C uptake, L-threonic acid acts as a metabolite that influences the mineralization process. |

|---|---|

CAS-Nummer |

70753-61-6 |

Molekularformel |

C8H16CaO11 |

Molekulargewicht |

328.28 g/mol |

IUPAC-Name |

calcium;bis((2R,3S)-2,3,4-trihydroxybutanoate);hydrate |

InChI |

InChI=1S/2C4H8O5.Ca.H2O/c2*5-1-2(6)3(7)4(8)9;;/h2*2-3,5-7H,1H2,(H,8,9);;1H2/q;;+2;/p-2/t2*2-,3+;;/m00../s1 |

InChI-Schlüssel |

BEASIMXNQNRJRM-YKSMAXERSA-L |

Isomerische SMILES |

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.O.[Ca+2] |

Kanonische SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.O.[Ca+2] |

melting_point |

>300 |

Andere CAS-Nummern |

70753-61-6 |

Löslichkeit |

Soluble |

Synonyme |

2,3,4-trihydroxy-(threo)-butanoic acid calcium l-threonate calcium threonate ClariMem L-TAMS compound L-threonic acid magnesium salt magnesium threonate MMFS-01 threonate threonic acid threonic acid, (R*,R*)-isomer threonic acid, (R-(R*,S*))-isomer threonic acid, dl- threonic acid, l- |

Herkunft des Produkts |

United States |

Synthesis and Derivatization Methodologies of Calcium L Threonate

Chemical Synthesis Pathways for Calcium L-Threonate

The predominant chemical synthesis of Calcium L-Threonate involves the oxidative cleavage of L-ascorbic acid. This method is well-documented and offers a direct route to the desired product.

L-Ascorbic Acid Oxidative Cleavage Routes

The synthesis of L-threonic acid, the precursor to Calcium L-Threonate, can be achieved through the oxidation of L-ascorbic acid. colab.wsscispace.com A common laboratory and industrial method involves the use of hydrogen peroxide as an oxidizing agent. google.comprepchem.com The reaction proceeds by the cleavage of the carbon-carbon double bond within the lactone ring of ascorbic acid, leading to the formation of L-threonic acid and other byproducts.

Role of Calcium Carbonate in Synthetic Procedures

Calcium carbonate plays a crucial role in the synthesis of Calcium L-Threonate. prepchem.com It is typically introduced into the reaction mixture containing L-ascorbic acid before the addition of the oxidizing agent. google.com Its primary functions are twofold:

Neutralizing Agent: L-ascorbic acid is acidic, and the introduction of calcium carbonate neutralizes the acid, forming calcium ascorbate (B8700270) in situ. This initial neutralization is important for controlling the pH of the reaction medium.

Calcium Source: Calcium carbonate provides the calcium ions necessary for the formation of the final product, Calcium L-Threonate. Once L-threonic acid is formed from the oxidation of ascorbic acid, it readily reacts with the available calcium ions to form the calcium salt.

The slow addition of calcium carbonate is often recommended to control the release of carbon dioxide gas, preventing excessive foaming of the reaction mixture. google.com

Crystallization and Purification Techniques for Calcium L-Threonate

Following the synthesis, the isolation and purification of Calcium L-Threonate are critical steps to obtain a high-purity product. The general procedure involves several key techniques:

Removal of Impurities: After the reaction is complete, the solution may contain unreacted reagents and byproducts. Activated carbon is often added to the reaction mixture to decolorize the solution and adsorb organic impurities. prepchem.com The mixture is then heated to ensure the decomposition of any residual hydrogen peroxide.

Filtration: The hot solution is filtered to remove the activated carbon and any other solid impurities.

Concentration: The filtrate is then concentrated under reduced pressure to increase the concentration of Calcium L-Threonate. prepchem.com

Crystallization: Crystallization is induced by cooling the concentrated solution or by adding a solvent in which Calcium L-Threonate is less soluble, such as methanol (B129727) or ethanol. prepchem.com The addition of an anti-solvent reduces the solubility of the salt, promoting the formation of crystals.

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a suitable solvent (e.g., methanol) to remove any remaining impurities, and then dried under vacuum to a constant weight. prepchem.com

The following table provides an example of the reactants and their roles in a typical chemical synthesis of Calcium L-Threonate.

| Reactant/Substance | Role in Synthesis |

| L-Ascorbic Acid | Starting material/precursor |

| Calcium Carbonate | Neutralizing agent and calcium source |

| Hydrogen Peroxide | Oxidizing agent |

| Activated Carbon | Decolorizing and purifying agent |

| Methanol/Ethanol | Anti-solvent for crystallization |

Biosynthetic Approaches for Calcium L-Threonate Production

Biosynthetic methods for producing Calcium L-Threonate are an area of growing interest, offering potential advantages in terms of specificity and milder reaction conditions. These approaches primarily focus on enzymatic conversions.

Enzymatic Conversion Strategies (e.g., Bio-enzyme catalysis)

The enzymatic degradation of L-ascorbic acid is a naturally occurring process in plants, leading to the formation of L-threonic acid and oxalate (B1200264). nih.govresearchgate.net This natural pathway provides a basis for developing biocatalytic strategies for L-threonic acid production. Research has shown that the cleavage of L-ascorbic acid can be facilitated by enzymes, proceeding through intermediates such as 4-O-oxalyl-L-threonate, which is then hydrolyzed by an esterase to yield L-threonic acid. nih.gov

A patented method describes a more direct biosynthetic approach to Calcium L-Threonate. google.com This process utilizes a "bio-enzyme" to catalyze the reaction between calcium ascorbate and oxygen. While the specific enzyme is not identified, the method outlines a process where calcium ascorbate is dissolved in water, and in the presence of the bio-enzyme and oxygen, it is converted to Calcium L-Threonate. google.com This enzymatic approach is reported to have a shorter reaction time and simpler processing compared to traditional chemical synthesis. google.com

The following table summarizes the key components of the patented bio-enzymatic process. google.com

| Component | Role in Biosynthesis |

| Calcium Ascorbate | Substrate |

| Oxygen | Oxidant |

| Bio-enzyme | Biocatalyst |

Substrate Optimization in Bioreactor Systems

For large-scale production of Calcium L-Threonate through biosynthetic routes, the use of bioreactors is essential. Optimizing the conditions within these bioreactors is crucial for maximizing yield and efficiency. A key aspect of this optimization is the management of substrate concentration. alliedacademies.org

In a bioreactor setup for the enzymatic production of L-threonate, the substrate, typically a form of ascorbic acid, must be supplied at a rate that does not inhibit the enzymatic activity while ensuring a high conversion rate. The principles of fed-batch or continuous-flow bioreactors could be applied to maintain an optimal substrate concentration. nih.gov

Key parameters for substrate optimization in a bioreactor for L-threonate production would include:

Substrate Feed Rate: A controlled feed of the ascorbate substrate can prevent substrate inhibition and maintain a steady production rate.

Cofactor Regeneration: If the "bio-enzyme" requires cofactors, a system for their regeneration would be necessary for a cost-effective process.

pH and Temperature Control: Maintaining optimal pH and temperature is critical for enzyme stability and activity.

Oxygen Supply: In aerobic processes, ensuring an adequate supply of dissolved oxygen is vital for the oxidative conversion.

While specific studies on the optimization of bioreactors for Calcium L-Threonate production are not extensively detailed in the public domain, the general principles of bioprocess engineering for enzymatic reactions would be applicable. alicat.commdpi.com The goal is to create a controlled environment that favors the catalytic activity of the enzyme and maximizes the conversion of the substrate to the desired product.

Metabolic Pathways and Biochemical Transformations of L Threonate

L-Threonate as an Ascorbic Acid Metabolite

L-Threonate is primarily recognized as a key metabolite derived from the degradation of L-ascorbic acid. colab.wshmdb.ca This process is particularly relevant under conditions of oxidative stress.

Oxidative Conditions for L-Threonate Production from Vitamin C

The formation of L-Threonate from Vitamin C is a consequence of the oxidative breakdown of ascorbic acid. nih.govasm.org When ascorbic acid is oxidized, it forms dehydroascorbic acid (DHA). nih.gov Under strong oxidative conditions, DHA can be further degraded. asm.org One of the major degradation pathways involves the cleavage of the carbon-carbon bond between the second and third carbon atoms of the DHA molecule. This cleavage results in the formation of oxalate (B1200264) (a two-carbon compound) and L-Threonate (a four-carbon compound). uniprot.orgoup.com This process can occur non-enzymatically and is thought to contribute to the loss of Vitamin C during food preparation, such as cooking. oup.comnih.gov In plants, this degradation pathway can occur extracellularly. oup.comnih.gov The accumulation of L-threonate is observed under stress conditions that enhance ascorbate (B8700270) oxidation, such as in catalase-deficient mutants and under high-light exposure.

Interrelationship with Ascorbate and Aldarate Metabolic Pathways

L-Threonate is an integral component of the ascorbate and aldarate metabolism pathway. hmdb.caresearchgate.netvirginia.eduwikipedia.org This pathway encompasses the synthesis and degradation of ascorbic acid and other related sugar acids. The degradation of ascorbate to L-threonate and oxalate represents a significant flux through this pathway, particularly in plants. uniprot.org The fate of L-threonate is a critical aspect of this metabolic network, linking the antioxidant cycle of Vitamin C to central carbohydrate metabolism. In some organisms, the catabolism of L-threonate feeds into glycolysis, demonstrating a direct link between Vitamin C breakdown and cellular energy production. colab.ws

Catabolic Pathways of L-Threonate

The breakdown of L-Threonate for use as a carbon source has been characterized primarily in microorganisms and has been inferred in plants. These pathways convert L-Threonate into intermediates of central metabolism.

Enzymatic Degradation Mechanisms (e.g., 2-oxo-tetronate kinase, fructose-bisphosphate aldolase, dehydrogenase families)

The enzymatic degradation of L-Threonate in bacteria proceeds through a multi-step pathway, ultimately yielding dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis. colab.wsnih.gov Both a three-step and a four-step pathway have been identified. colab.wsbiorxiv.org

The key enzymatic steps are:

Oxidation: The pathway is initiated by L-threonate dehydrogenase , which oxidizes L-threonate to 2-dehydro-L-threonate (also known as 2-oxo-L-threonate). uniprot.orgwikipedia.orgbiorxiv.org This enzyme can utilize either NAD+ or NADP+ as a cofactor. uniprot.org

Isomerization (in the four-step pathway): In some bacteria, 2-oxo-L-threonate is then isomerized to 3-oxo-L-threonate by 2-oxo-tetronate isomerase . biorxiv.orgpnas.org

Phosphorylation: A novel kinase, 2-oxo-tetronate kinase (also referred to as 3-oxo-tetronate kinase in the context of the four-step pathway), phosphorylates the intermediate to produce 3-oxo-tetronate-4-phosphate. nih.govpnas.org This kinase belongs to a newly identified family (DUF1537). pnas.org

Aldol Cleavage: The final step is catalyzed by a member of the class-II fructose-bisphosphate aldolase family, specifically a 3-oxo-tetronate 4-phosphate decarboxylase . This enzyme cleaves 3-oxo-tetronate 4-phosphate into dihydroxyacetone phosphate (DHAP) and carbon dioxide. virginia.edupnas.org

Interestingly, in the plant Arabidopsis thaliana, a single large protein has been identified that contains domains homologous to the three enzymes of the bacterial three-step pathway, suggesting a conserved mechanism for L-threonate metabolism in plants. colab.ws

| Enzyme | Reaction | Pathway Step |

| L-Threonate Dehydrogenase | L-Threonate + NAD(P)+ → 2-Dehydro-L-threonate + NAD(P)H + H+ | 1 |

| 2-Oxo-tetronate Isomerase | 2-Dehydro-L-threonate → 3-Oxo-L-threonate | 2 (Four-step pathway) |

| 2-Oxo-tetronate Kinase | 2- or 3-Oxo-L-threonate + ATP → 3-Oxo-tetronate-4-phosphate + ADP | 3 |

| 3-Oxo-tetronate 4-phosphate decarboxylase | 3-Oxo-tetronate-4-phosphate → Dihydroxyacetone phosphate + CO2 | 4 |

Microbial Metabolism of L-Threonate

Several bacterial species have been shown to utilize L-Threonate as a sole carbon source, indicating the presence of efficient catabolic pathways. colab.ws Examples of such bacteria include Arthrobacter sp. ZBG10, Clostridium scindens ATCC 35704, and Pseudonocardia dioxanivorans ATCC 55486, where the degradation of L-threonate to DHAP has been experimentally verified. nih.gov In Ralstonia eutropha H16, the genes for L-threonate catabolism have also been identified. chemrxiv.org The ability to metabolize L-threonate provides a selective advantage to these microbes, allowing them to utilize a degradation product of the abundant plant metabolite, Vitamin C. pnas.org Some Brucella species can also metabolize L-threonate, although some, like B. abortus, have a disrupted pathway. asm.org

Phylogenetic Distribution of L-Threonate Catabolic Pathways

The catabolic pathways for L-Threonate are distributed across several major bacterial phyla. Phylogenetic analysis indicates that these pathways are predominantly found in members of:

Actinomycetota

Cyanobacteriota

Bacillota

Pseudomonadota

Bacteroidota nih.gov

Cellular and Molecular Mechanisms of L Threonate Action

Modulation of Vitamin C Uptake and Retention

L-Threonate plays a crucial role in modulating the transport and availability of Vitamin C, which is essential for numerous physiological functions, including antioxidant defense and enzymatic reactions. drugbank.comoregonstate.edu

Studies have shown that L-Threonate actively enhances the uptake of ascorbic acid in certain cell types. In vitro research using a human T-lymphoma cell line demonstrated that preincubation with Calcium L-Threonate resulted in a dose-dependent stimulation of L-[1-¹⁴C]ascorbic acid uptake. nih.gov This suggests that L-Threonate, as a metabolite of Vitamin C, facilitates the transport of ascorbic acid into these cells. drugbank.comnih.gov The mechanism is believed to involve the facilitated transport of ascorbic acid into the cell by the threonate component. researchgate.net This enhanced uptake was also observed in mouse fibroblasts. researchgate.net

Table 1: Effect of Calcium L-Threonate on Ascorbic Acid Uptake in T-Lymphoma Cells Data synthesized from published research findings. nih.govresearchgate.net

| Concentration of Calcium L-Threonate | Effect on Ascorbic Acid Uptake |

|---|---|

| Low Concentrations | Initiates a measurable increase in uptake compared to controls. |

| Increasing Concentrations | Exhibits a dose-dependent stimulation of ascorbic acid transport. |

| High Concentrations (up to 1,000 mg%) | Shows a significant and marked increase in cellular uptake of ascorbic acid. |

The ability of L-Threonate to increase Vitamin C transport has significant implications for maintaining intracellular ascorbate (B8700270) homeostasis. drugbank.comnih.gov Ascorbic acid is a vital water-soluble antioxidant that protects cells, including lymphocytes, from oxidative damage. oregonstate.edu By stimulating its uptake and prolonging its retention, L-Threonate helps ensure that cells maintain sufficient levels of Vitamin C necessary for their protective functions and as a cofactor for various enzymatic reactions. drugbank.comglobalcalcium.comoregonstate.edu In T-lymphoma cells, for example, maintaining adequate ascorbate levels is crucial for protecting against oxidative stress and supporting immune function. oregonstate.edufrontiersin.org The degradation of dehydroascorbic acid, the oxidized form of vitamin C, yields oxalate (B1200264) and L-threonate, highlighting its role in the vitamin's metabolic lifecycle. biorxiv.orgnih.gov

Influence on Bone Metabolism and Mineralization Processes

L-Threonate exhibits notable effects on bone health by directly influencing bone-resorbing cells and indirectly supporting bone-building cells through its interaction with the Vitamin C pathway.

Preclinical studies have demonstrated that Calcium L-Threonate can directly inhibit the activity of osteoclasts, the cells responsible for bone resorption. researchgate.netnih.gov In an in vitro model using rabbit osteoclasts, treatment with Calcium L-Threonate led to a significant reduction in the area of resorptive pits on bone slices and decreased the concentration of C-telopeptide of type I collagen (CTx), a key marker of bone resorption. nih.govresearchgate.netnih.gov The study concluded that L-threonate, particularly as Calcium L-Threonate, inhibits osteoclast-mediated bone resorption, with the effect potentially linked to the L-threonic acid radical. nih.gov

Table 2: Inhibitory Effect of Calcium L-Threonate on Osteoclast-Mediated Bone Resorption Based on in vitro study findings. researchgate.netnih.gov

| Parameter Measured | Observation with Calcium L-Threonate Treatment | Conclusion |

|---|---|---|

| Resorption Area | Significantly reduced compared to control groups. | Inhibition of osteoclast activity. |

| CTx Concentration | Significantly reduced compared to control groups. | Decrease in bone resorption marker. |

L-Threonate indirectly supports bone formation by enhancing the functions of osteoblasts, the cells that synthesize new bone tissue. drugbank.com This mechanism is mediated through its stimulatory effect on Vitamin C uptake. globalcalcium.comnih.gov Vitamin C is an indispensable cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the hydroxylation of proline and lysine (B10760008) residues during collagen biosynthesis. nih.govajol.info This process is essential for the formation of a stable, mature collagen triple helix, the primary protein component of the bone matrix. ajol.info By increasing intracellular Vitamin C levels, L-Threonate promotes the synthesis and deposition of Type I collagen by osteoblasts, thereby supporting the mineralization process and the maintenance of a healthy bone matrix. drugbank.comnih.govnih.gov

Mechanisms Pertaining to Neuronal Functionality and Synaptic Plasticity

Research, particularly involving Magnesium L-Threonate (MgT), has revealed that the L-threonate component plays a critical role in neuronal health and function. L-threonate is an endogenous compound found in cerebrospinal fluid. researchgate.netmdpi.com Studies suggest a synergistic effect between magnesium and L-threonate. core.ac.uk

The primary mechanism involves L-threonate's ability to facilitate the transport of minerals into neurons. In cultured hippocampal neurons, L-threonate treatment directly leads to an increase in the intracellular concentration of magnesium. researchgate.netcore.ac.uk This elevation of intraneuronal magnesium is significant because magnesium ions modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are fundamental to synaptic plasticity, learning, and memory. nih.govnih.gov

Functionally, this L-threonate-driven increase in intracellular magnesium has been shown to upregulate the expression of NR2B-containing NMDA receptors, increase the density of functional synapses, and boost mitochondrial function in neurons. researchgate.netfrontiersin.org This enhancement of synaptic plasticity is believed to underlie the improvements in cognitive function observed in animal models treated with Magnesium L-Threonate. nih.govnih.gov The transport of L-threonate itself, which mediates these effects, appears to be dependent on glucose transporters (GLUTs). researchgate.net

Regulation of Synaptic Density and Strength

L-threonate has a notable impact on the structure and function of synapses, the connections between neurons that are fundamental to learning and memory. core.ac.uknutraceuticalsworld.com By increasing intracellular magnesium, L-threonate influences synaptic density and plasticity. nih.govnutraingredients-usa.com

Activation of N-Methyl-D-Aspartate Receptors (NMDARs)

The N-methyl-D-aspartate receptor (NMDAR) is a crucial component in synaptic plasticity and memory formation. nih.govnih.gov L-threonate, through its modulation of magnesium levels, influences the activation and function of these receptors. mdpi.com

Research indicates that L-threonate treatment can upregulate the expression of specific NMDAR subunits. nih.govresearchgate.netcore.ac.uk A significant finding is the increased expression of the NR2B subunit in hippocampal neurons following L-threonate administration. nih.govresearchgate.netcore.ac.uk The NR2B subunit is known to decrease as the brain ages, and its upregulation is associated with enhanced synaptic plasticity and memory. nih.gov

In studies investigating the effects of magnesium L-threonate in the context of developmental lead exposure, it was found to increase the expression of NR2A and GluR1 subunits. rsc.org The GluR1 subunit of the AMPA receptor is critical for synaptic potentiation and learning. rsc.org The regulation of these subunits is vital, as the ratio of NR2A to NR2B can shift in response to neuronal activity and influences the direction of synaptic plasticity. nih.gov

By upregulating NMDAR subunits, L-threonate enhances NMDAR signaling. rsc.org This enhancement is a key mechanism for improving synaptic plasticity. nih.govrsc.org Long-term potentiation (LTP), a persistent strengthening of synapses, is a cellular mechanism underlying learning and memory. wikipedia.org The induction of many forms of LTP is dependent on the activation of NMDARs and the subsequent influx of calcium. nih.govnih.gov

Chronic administration of magnesium L-threonate has been observed to enhance LTP. usdbiology.com This is thought to occur through a compensatory increase in the number of NMDARs, leading to enhanced NMDAR signaling and synaptic plasticity. usdbiology.com This process ultimately contributes to the improvement of learning and memory functions. casi.orgrsc.org

Impact on Mitochondrial Membrane Potential in Neurons

Research indicates that L-Threonate can positively influence mitochondrial function within neurons. nih.govnutritionaloutlook.comresearchgate.netcore.ac.uk Studies using cultured hippocampal neurons have demonstrated that treatment with L-Threonate leads to a significant boost in mitochondrial membrane potential (ΔΨm). nih.govresearchgate.netcore.ac.uk One study reported a 49.6% enhancement in ΔΨm in hippocampal neurons after two days of threonate treatment. core.ac.uk This elevation in mitochondrial membrane potential is a key indicator of improved mitochondrial function and energy production within the cells. core.ac.ukdrroseann.com The mechanism appears to be unique to threonate, as other common anions did not produce the same effect. nih.govresearchgate.net These effects are thought to be mediated through glucose transporters (GLUTs). nih.govresearchgate.net

The enhancement of mitochondrial function is crucial for neuronal health, as mitochondria are vital for supplying the energy required for processes like neurotransmitter release. biorxiv.org Dysfunctional mitochondria are associated with reduced neurite growth and are implicated in age-related neuronal decline. mdpi.com

Mechanisms of Neuroprotection and Anti-Inflammatory Actions

L-Threonate has demonstrated neuroprotective and anti-inflammatory properties through various mechanisms, including the attenuation of oxidative stress, modulation of inflammatory cytokine production, and its influence on the microbiota-gut-brain axis.

Attenuation of Oxidative Stress in Neuronal Cells (e.g., HT22 cells)

Studies have shown that Magnesium L-threonate (MgT), which contains L-Threonate, can protect neuronal cells from oxidative stress-induced damage. nih.govnih.gov In experiments using HT22 cells, a model for neuronal cells, MgT effectively suppressed cellular injury triggered by amyloid-β-induced oxidative stress. nih.govresearchgate.net This was achieved by increasing cell viability and blocking the formation of reactive oxygen species (ROS). nih.govnih.gov

Oxidative stress, characterized by an overproduction of ROS, is a key factor in the pathology of neurodegenerative disorders. nih.govnih.gov The ability of L-Threonate, as part of MgT, to mitigate this stress highlights its neuroprotective potential. nih.govnih.gov Research in animal models of Alzheimer's disease further supports these findings, showing that MgT can inhibit the upregulation of proteins associated with oxidative stress. nih.gov

Modulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-10)

L-Threonate, particularly in the form of Magnesium L-threonate, has been shown to modulate the production of key inflammatory cytokines. nih.govhedberginstitute.com In studies involving animal models of alcohol-induced inflammation and memory impairment, MgT treatment led to a decrease in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in the serum, colon, and brain. nih.govhedberginstitute.comnih.gov Simultaneously, an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10) was observed. nih.gov

This modulation of the inflammatory response is significant, as chronic neuroinflammation is a critical component in the progression of neurodegenerative diseases. nih.gov By reducing the expression of pro-inflammatory cytokines, L-Threonate may help to dampen the inflammatory cascade that contributes to neuronal damage. nih.govfrontiersin.org

Table 1: Effect of Magnesium L-threonate on Inflammatory Cytokines in an Animal Model

| Cytokine | Effect of MgT Treatment |

|---|---|

| TNF-α | Decreased |

| IL-1β | Decreased |

| IL-10 | Increased |

Data sourced from studies on animal models of alcohol-induced inflammation. nih.gov

Influence on the Microbiota-Gut-Brain Axis

Emerging research points to the significant role of L-Threonate in modulating the microbiota-gut-brain axis, a complex communication network that links the gut and the brain. nih.govresearchgate.netnih.gov

Studies have demonstrated that Magnesium L-threonate can alter the composition of the gut microbiota. nih.govresearchgate.netnih.gov In animal models of Alzheimer's disease, MgT treatment led to a decrease in the abundance of the genus Allobaculum and an increase in the beneficial genera Bifidobacterium and Turicibacter. nih.govresearchgate.netnih.gov In a model of alcohol-induced inflammation, MgT increased the relative abundance of Akkermansia, Odoribacter, and Blautia, while decreasing Alloprevotella and Clostridium. nih.govresearchgate.net

These changes in the gut microbial community are associated with improved cognitive function and reduced inflammation, suggesting that L-Threonate's neuroprotective effects may be partly mediated through its influence on gut bacteria. nih.govresearchgate.net

Table 2: Modulation of Gut Microbiota by Magnesium L-threonate in Different Animal Models

| Animal Model | Increased Genera | Decreased Genera |

|---|---|---|

| Alzheimer's Disease | Bifidobacterium, Turicibacter | Allobaculum |

| Alcohol-Induced Inflammation | Akkermansia, Odoribacter, Blautia | Alloprevotella, Clostridium |

Data compiled from multiple research studies. nih.govresearchgate.netnih.govresearchgate.net

L-Threonate has also been shown to play a role in maintaining the integrity of the intestinal barrier. nih.govresearchgate.netnih.gov In Alzheimer's disease model mice, Magnesium L-threonate treatment repaired intestinal barrier dysfunction. nih.govresearchgate.netnih.gov This was evidenced by the detection of intestinal tight junction proteins such as zona occludens 1, occludin, and claudin-5. nih.govresearchgate.netnih.gov A healthy intestinal barrier is crucial for preventing the leakage of harmful substances from the gut into the bloodstream, which can contribute to systemic inflammation and affect brain health. hedberginstitute.com

Inhibition of DKK1 Expression (In Vitro Studies)wikidoc.org

In vitro research has demonstrated that L-Threonate, a metabolite of ascorbate, can attenuate the expression of Dickkopf-1 (DKK1). wikipedia.orggenscript.comhmdb.caresearchgate.net DKK1 is a secreted protein that acts as an antagonist to the Wnt/β-catenin signaling pathway, a critical pathway in various developmental processes. wikipedia.org Studies have particularly focused on the role of L-Threonate in mitigating androgen-driven cellular responses, where DKK1 is a key downstream effector.

Research has shown that dihydrotestosterone (B1667394) (DHT) can induce the expression of DKK1 in cultured human hair dermal papilla cells (DPCs). bmbreports.orgkoreascience.kr This increase in DKK1 is linked to the suppression of hair growth. bmbreports.org In vitro experiments were conducted to investigate whether L-Threonate could counteract this DHT-induced DKK1 expression.

The findings from these studies indicate that L-Threonate effectively inhibits DKK1 expression at both the mRNA and protein levels in DPCs. bmbreports.orgkoreascience.krnih.gov Furthermore, L-Threonate was found to repress the DHT-induced activation of the DKK1 promoter. bmbreports.orgkoreascience.kr In a co-culture system involving DPCs and outer root sheath (ORS) keratinocytes, DHT was observed to inhibit the growth of the ORS cells. bmbreports.orgkoreascience.kr The addition of L-Threonate significantly reversed this growth inhibition, suggesting that its suppressive effect on DKK1 has a functional consequence on cell proliferation. bmbreports.orgkoreascience.kr

These results collectively suggest that L-Threonate's ability to inhibit DKK1 expression could be a key mechanism in preventing androgen-driven effects in certain cell types. bmbreports.org

Detailed Research Findings

A study utilizing human dermal papilla cells (DPCs) investigated the effect of L-Threonate on DKK1 expression induced by dihydrotestosterone (DHT). The key findings are summarized below:

RT-PCR Analysis: Treatment of DPCs with 100 nM DHT for 6 hours led to a notable increase in DKK1 mRNA levels. The presence of L-Threonate at concentrations of 0.25 mM and 1 mM was found to attenuate this DHT-induced DKK1 expression. koreascience.kr

Enzyme-Linked Immunosorbent Assay (ELISA): To confirm the findings at the protein level, DPCs were treated with 100 nM DHT for four days. The concentration of secreted DKK1 in the conditioned medium was measured. The results showed that L-Threonate at 0.25 mM and 1 mM significantly reduced the amount of DKK1 protein secreted by the DHT-treated cells. koreascience.kr

Promoter Activity Assay: The study also examined the effect of L-Threonate on the activation of the DKK1 promoter by DHT. L-Threonate was found to significantly repress the DHT-induced activation of the DKK1 promoter. bmbreports.orgkoreascience.kr

Co-culture System: In a co-culture of DPCs and outer root sheath (ORS) keratinocytes, 100 nM DHT inhibited the growth of the ORS cells. This growth inhibition was significantly reversed by the addition of L-Threonate, highlighting a functional consequence of DKK1 inhibition. bmbreports.orgkoreascience.kr

| Experimental Method | Cell Type | Treatment | Key Finding | Reference |

| RT-PCR | Human Dermal Papilla Cells (DPCs) | 100 nM DHT with/without 0.25 mM & 1 mM L-Threonate | L-Threonate attenuated DHT-induced DKK1 mRNA expression. | koreascience.kr |

| ELISA | Human Dermal Papilla Cells (DPCs) | 100 nM DHT with/without 0.25 mM & 1 mM L-Threonate | L-Threonate reduced the secretion of DKK1 protein in DHT-treated cells. | koreascience.kr |

| Promoter Activity Assay | Human Dermal Papilla Cells (DPCs) | 100 nM DHT with/without L-Threonate | L-Threonate repressed DHT-induced activation of the DKK1 promoter. | bmbreports.orgkoreascience.kr |

| Co-culture System | DPCs and Outer Root Sheath (ORS) Keratinocytes | 100 nM DHT with/without L-Threonate | L-Threonate reversed the DHT-induced growth inhibition of ORS cells. | bmbreports.orgkoreascience.kr |

Preclinical Research: in Vitro and Animal Model Investigations

In Vitro Studies on Cellular Responses to L-Threonate

In vitro studies, utilizing isolated cells in a controlled laboratory environment, have been instrumental in elucidating the direct effects of L-threonate on various cellular processes. These investigations have spanned assessments of nutrient uptake, bone cell activity, and neuronal cell function.

Research has explored the influence of L-threonate on the cellular uptake of ascorbic acid (Vitamin C). In a study utilizing a human T-lymphoma cell line, the preincubation of cells with increasing concentrations of calcium L-threonate was examined for its effect on the uptake of L-[1-14C]ascorbic acid. The findings indicated that calcium L-threonate stimulated the uptake of ascorbic acid in a dose-dependent manner. nih.gov This suggests a potential role for L-threonate in modulating the intracellular availability of this essential vitamin. nih.gov

| Cell Line | Compound | Outcome |

| Human T-lymphoma cells | Calcium L-threonate | Stimulated ascorbic acid uptake in a dose-dependent manner. nih.gov |

The effect of L-threonate on bone-resorbing cells, known as osteoclasts, has been a subject of in vitro investigation. A study using rabbit osteoclasts cultured on bone slices aimed to determine if calcium L-threonate and sodium L-threonate could inhibit bone resorption. nih.gov The results demonstrated that both forms of L-threonate significantly reduced the area of resorptive pits on the bone slices and decreased the concentration of C-telopeptide of type I collagen (CTx), a marker of bone resorption, in the culture supernatants. nih.gov Notably, the inhibitory effect of calcium L-threonate was more pronounced than that of sodium L-threonate. nih.gov The study concluded that L-threonate, particularly in the form of calcium L-threonate, can directly inhibit the bone resorption activity of osteoclasts in vitro. nih.govnih.gov

| Treatment Group | Effect on Resorption Area | Effect on CTx Concentration |

| Calcium L-threonate | Significantly reduced | Significantly reduced |

| Sodium L-threonate | Significantly reduced | Significantly reduced |

| Calcium gluconate | No significant effect | No significant effect |

A significant area of in vitro research has focused on the effects of L-threonate on neuronal cells, particularly concerning its role in magnesium transport and synaptic health. Studies using cultured hippocampal neurons have shown that treatment with L-threonate directly leads to an increase in intracellular magnesium concentration. nih.govresearchgate.net This effect is noteworthy as elevating extracellular magnesium alone is often ineffective at increasing intraneuronal levels. The mechanism for this enhanced uptake is suggested to be mediated through glucose transporters (GLUTs). nih.gov

Functionally, the elevation of intracellular magnesium by L-threonate in these neuronal cultures has been linked to several beneficial outcomes. These include an upregulation in the expression of NR2B-containing N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, and an increase in functional synapse density. nih.govresearchgate.net Furthermore, these effects were observed to be unique to threonate, as other common magnesium anions did not produce the same results. nih.gov Research has also extended these findings to human neural stem cell-derived neurons, where L-threonate was equally effective at upregulating synapse density. nih.gov

| Neuronal Cell Model | Key Findings |

| Cultured hippocampal neurons | L-threonate treatment increased intracellular magnesium concentration. nih.gov |

| Elevated intracellular magnesium upregulated NR2B-containing NMDAR expression. nih.gov | |

| Increased functional synapse density was observed. nih.govresearchgate.net | |

| Human neural stem cell-derived neurons | L-threonate was effective at upregulating synapse density. nih.gov |

The neuroprotective properties of L-threonate, particularly when combined with magnesium, have been investigated in neuronal cell culture models under conditions of oxidative stress. In a study using the HT22 hippocampal neuronal cell line, Magnesium-L-threonate (MgT) was found to exhibit protective effects against amyloid-β-induced oxidative stress and apoptosis. nih.govnih.govwindows.net

Treatment with MgT was shown to increase the viability of HT22 cells exposed to the toxic amyloid-β peptide. nih.govwindows.net Furthermore, it led to a decrease in the formation of reactive oxygen species (ROS), a key marker of oxidative stress. nih.govwindows.net In terms of apoptosis pathways, MgT intervention was observed to downregulate the expression of the pro-apoptotic protein Bax and upregulate the anti-apoptotic protein Bcl-2. nih.govwindows.net These findings suggest that Magnesium-L-threonate can protect neuronal cells from oxidative damage and subsequent cell death in vitro. nih.govnih.govwindows.net

| Cell Model | Condition | Effect of Magnesium-L-threonate |

| HT22 hippocampal neuronal cells | Amyloid-β-induced oxidative stress | Increased cell viability nih.govwindows.net |

| Decreased reactive oxygen species (ROS) formation nih.govwindows.net | ||

| Downregulated Bax expression nih.govwindows.net | ||

| Upregulated Bcl-2 expression nih.govwindows.net |

Animal Model Studies on L-Threonate Mechanisms

Following promising in vitro results, the effects of L-threonate have been further explored in animal models, primarily focusing on its neurological and cognitive impacts. These studies provide a more complex biological context to understand the compound's mechanisms of action.

Multiple studies in rodent models have demonstrated the cognitive-enhancing effects of Magnesium-L-threonate (MgT). Oral administration of MgT has been shown to effectively elevate magnesium levels in the brain. researchgate.netnih.gov This increase in brain magnesium is associated with enhancements in synaptic plasticity, a fundamental mechanism for learning and memory. nih.govmetagenicsinstitute.com

In young rats, MgT treatment has been found to enhance both learning and memory. nih.govresearchgate.net In aging rats, it has been shown to prevent memory decline. nih.gov Furthermore, in mouse models of Alzheimer's disease, MgT has demonstrated the ability to prevent the loss of synapses and improve memory. lifeextension.comnih.gov One study in an Alzheimer's mouse model found that MgT attenuated cognitive deficits by promoting adult hippocampal neurogenesis. nih.gov Another study in a mouse model of developmental lead exposure showed that dietary MgT intake alleviated memory deficits by increasing dendritic spine density and the expression of certain glutamate (B1630785) receptors. rsc.org The improvements in cognitive performance observed in these rodent models are often correlated with an increase in the density of synaptic connections in the hippocampus, a brain region critical for memory formation. nutraceuticalsworld.comextrasupplements.com

| Animal Model | Key Findings |

| Young rats | Enhanced learning and memory. nih.govresearchgate.net |

| Aging rats | Prevented memory decline. nih.gov |

| Alzheimer's disease model mice | Prevented synapse loss and improved memory. lifeextension.comnih.gov |

| Attenuated cognitive deficits by promoting hippocampal neurogenesis. nih.gov | |

| Rat model of developmental lead exposure | Alleviated memory deficits. rsc.org |

| Increased dendritic spine density in the hippocampus. rsc.org |

Investigation of Cognitive Impairment Reversal in Specific Animal Models (e.g., Developmental Lead Exposure, Alzheimer's Disease Models)

No specific preclinical studies were identified that investigate the administration of Calcium L-Threonate for the reversal of cognitive impairment in animal models of developmental lead exposure or Alzheimer's disease. Research on related compounds, such as Magnesium L-Threonate, has explored cognitive effects in Alzheimer's disease models, but these findings are specific to the magnesium salt and cannot be extrapolated to the calcium salt. en-journal.orgresearchgate.netnih.govnih.gov The L-threonate moiety is of interest due to its role as a metabolite of vitamin C and its potential to enhance the bioavailability of minerals, including the ability to cross the blood-brain barrier. sxytorganic.comfh-muenster.decasi.org However, dedicated studies to confirm this effect for Calcium L-Threonate in the context of cognitive impairment are not available in the reviewed literature.

Assessment of Neuroinflammation and Oxidative Stress in Animal Brains

A thorough search did not yield any preclinical animal studies assessing the direct impact of Calcium L-Threonate on neuroinflammation or oxidative stress in the brain. While calcium signaling, neuroinflammation, and oxidative stress are known to be interlinked in the pathophysiology of various neurodegenerative diseases, frontiersin.orgnih.govfrontiersin.org specific investigations into the modulatory effects of Calcium L-Threonate supplementation on these processes in animal models have not been published. Studies on Magnesium L-Threonate have reported reductions in oxidative stress and inflammation in the gut and brain of Alzheimer's model mice, but equivalent research for Calcium L-Threonate is absent. researchgate.netnih.gov

Studies on Dendritic Spine Density and Morphology

No preclinical research was found that directly examines the effects of Calcium L-Threonate administration on dendritic spine density and morphology in animal models. Calcium is a critical second messenger in the regulation of synaptic plasticity and spine morphology. nih.govnih.govbiorxiv.orgescholarship.orgbiorxiv.org However, studies specifically linking the supplementation of Calcium L-Threonate to changes in these neuronal structures are not present in the current scientific literature. In contrast, studies on Magnesium L-Threonate have shown that elevating brain magnesium with this compound can prevent synapse loss in mouse models of Alzheimer's disease. nih.gov

Evaluation of Specific Protein and Gene Expression in Neural Tissues

There is no available preclinical data on the evaluation of specific protein and gene expression in neural tissues following treatment with Calcium L-Threonate. Calcium signaling is fundamental to the regulation of neuronal gene expression, influencing transcription factors like CREB and the expression of genes such as brain-derived neurotrophic factor (BDNF). nih.govnih.gov Animal studies on Magnesium L-Threonate have investigated its effects on signaling pathways involving proteins like ERK and CREB. en-journal.orgresearchgate.net However, similar investigations into the specific effects of Calcium L-Threonate on protein and gene expression in the brain have not been reported.

Analytical Methodologies for L Threonate Detection and Quantification

Chromatography-Mass Spectrometry Techniques

Chromatography-Mass Spectrometry (MS) combines the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is essential for distinguishing L-Threonate from structurally similar compounds and quantifying it at endogenous levels in complex samples like human plasma and urine. researchgate.netnih.gov Both liquid chromatography (LC) and gas chromatography (GC) have been successfully coupled with MS for L-Threonate analysis. sci-hub.se

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used and robust bioanalytical method for measuring L-Threonate concentrations. nih.gov This technique allows for the efficient separation, identification, and quantification of the analyte, even at low levels found in biological fluids. researchgate.netnih.gov The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific fragmentation transition of the parent ion, which significantly reduces background noise and matrix interference. nih.govresearchgate.net Several HPLC-MS/MS methods have been developed and validated for determining L-Threonate in human plasma and urine. nih.govresearchgate.net

Effective sample preparation is critical to remove interfering substances from the biological matrix and to ensure accurate quantification. frontiersin.org

Protein Precipitation: A common first step for plasma or urine samples is protein precipitation. researchgate.netnih.gov This is often achieved by adding a solvent like methanol (B129727) to the sample, which denatures and precipitates the majority of proteins. researchgate.net The sample is then typically vortexed and centrifuged to separate the precipitated proteins from the supernatant containing the analyte of interest. researchgate.netfrontiersin.org For high-throughput analysis, this process can be carried out in 96-well plates. sci-hub.se

Derivatization: A significant challenge in L-Threonate analysis is its separation from its stereoisomer, D-Erythronate. researchgate.netsci-hub.se To achieve baseline separation using reversed-phase chromatography, a derivatization step is necessary. nih.govsci-hub.se Acetylation, using reagents like acetic anhydride (B1165640), is a common derivatization strategy that modifies the chemical structure of L-Threonate and its isomers, allowing for their chromatographic resolution. researchgate.netsci-hub.se

The choice of chromatographic column and mobile phase is pivotal for achieving good separation and peak shape. drawellanalytical.com

Column Chemistry: Reversed-phase columns, particularly C18 columns, are frequently used for the analysis of derivatized L-Threonate. sci-hub.senih.gov For instance, a Waters ACQUITY UPLC® BEH C18 column (1.7 µm, 2.1x100 mm) has been successfully used. sci-hub.se Another method employed a YMC J'Sphere C18 column. nih.gov These columns contain a non-polar stationary phase that retains the analytes based on their hydrophobicity.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. nih.gov The composition is often varied in a gradient elution to optimize the separation. sci-hub.sedrawellanalytical.com One method utilized a mobile phase of 0.2% ammonium (B1175870) bicarbonate in water (Mobile Phase A) and neat methanol (Mobile Phase B) with a linear gradient. sci-hub.se Another established method used a mobile phase consisting of methanol, acetonitrile (B52724), and 10mM ammonium acetate (B1210297) in a ratio of 20:5:75 (v/v/v). nih.gov The pH of the mobile phase is also a critical parameter that can be adjusted to achieve optimal separation. nih.govmastelf.com

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1x100 mm sci-hub.se | YMC J'Sphere C(18) nih.gov |

| Mobile Phase A | 0.2% ammonium bicarbonate in water sci-hub.se | Methanol-acetonitrile-10mM ammonium acetate (20:5:75, v/v) nih.gov |

| Mobile Phase B | Methanol sci-hub.se | |

| Flow Rate | 550 µL/min sci-hub.se | 0.2 ml/min nih.gov |

| Elution Type | Linear Gradient sci-hub.se | Isocratic nih.gov |

The mass spectrometer's detection mode is key to the method's sensitivity and specificity.

Negative Electrospray Ionization (ESI): For L-Threonate analysis, negative electrospray ionization (ESI) is a commonly employed technique. researchgate.netnih.gov ESI is a soft ionization method that generates ions from the analyte molecules in the liquid phase with minimal fragmentation, making it suitable for quantitative analysis. psu.edu

Multiple Reaction Monitoring (MRM): Detection is typically performed using a triple-quadrupole tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov This highly specific technique involves selecting the deprotonated molecule (precursor ion) of L-Threonate in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific fragment ion (product ion) in the third quadrupole. researchgate.net For L-Threonate, the ion transition of mass-to-charge ratio (m/z) 134.5 → 74.7 is specifically monitored for quantification. nih.govresearchgate.netresearchgate.net This process ensures that only the compound of interest is detected, providing excellent specificity and sensitivity. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving accurate and precise quantification. rsc.org This method involves adding a known amount of an isotopically labeled version of the analyte, such as ¹³C-labeled L-Threonate, to the sample as an internal standard before sample preparation. sci-hub.se This internal standard behaves almost identically to the unlabeled endogenous L-Threonate during extraction, derivatization, and ionization, but is distinguishable by the mass spectrometer due to its different mass. sci-hub.sersc.org By measuring the ratio of the unlabeled analyte to the labeled internal standard, the method can correct for variations in sample recovery and matrix effects, leading to highly reliable and accurate quantification. sci-hub.sersc.org This approach has been successfully applied to develop a validated LC-MS/MS method for measuring endogenous L-Threonate in human plasma. nih.govsci-hub.se

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) | researchgate.netnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |

| Precursor Ion (m/z) | 134.5 | nih.govresearchgate.netresearchgate.net |

| Product Ion (m/z) | 74.7 | nih.govresearchgate.netresearchgate.net |

| Quantification Method | Isotope Dilution using ¹³C-labeled L-Threonate | nih.govsci-hub.se |

Gas Chromatography-Mass Spectrometry (GC/MS) is another analytical technique that has been used to measure L-Threonate. sci-hub.se For GC/MS analysis, non-volatile compounds like L-Threonate must first undergo a derivatization process, such as silylation (e.g., creating a trimethylsilyl (B98337) (TMS) derivative), to make them volatile enough for gas chromatography. hmdb.cafoodb.ca The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer for detection and quantification. researchgate.net While effective, HPLC-MS/MS methods are often preferred for their robustness and suitability for high-throughput bioanalysis of complex samples like plasma without requiring evaporation steps. sci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary and powerful technique for the determination of L-Threonate in biological samples such as plasma and urine. researchgate.netresearchgate.net This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

A common approach involves a fast and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. researchgate.net In one such method, plasma and urine samples undergo protein precipitation and are then diluted with water. researchgate.net The chromatographic separation is achieved on a C18 column using a mobile phase typically consisting of a mixture of methanol, acetonitrile, and an ammonium acetate solution. researchgate.net Detection is performed on a triple-quadrupole tandem mass spectrometer, often utilizing negative electrospray ionization (ESI). researchgate.net The quantification of L-Threonate is accomplished through multiple reaction monitoring (MRM), tracking a specific ion transition, such as from m/z 134.5 to 74.7. researchgate.netresearchgate.net

To address the challenge of separating L-Threonate from its stereoisomer, D-erythronate, which is also naturally present in the human body, derivatization techniques are employed. sci-hub.senih.gov Following isotope dilution and protein precipitation, samples can be acetylated. sci-hub.senih.gov This chemical modification allows for baseline separation of the derivatized L-Threonate and D-erythronate under reversed-phase chromatographic conditions. sci-hub.senih.gov This derivatization protocol has been shown to produce derivatives with chromatographic properties that are more suitable for analysis on traditional reversed-phase stationary phases followed by mass spectrometric detection. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure and concentration of metabolites in biological samples. researchgate.netnih.gov It is a valuable tool for metabolomics and metabolic profiling, offering the ability to simultaneously measure a wide range of compounds. researchgate.netmdpi.com

In the context of L-Threonate, ¹H NMR spectroscopy can be used for the semi-targeted assay of multiple metabolites, allowing for the monitoring of changes in the metabolome during various biological processes. mdpi.com The technique is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the intramolecular magnetic field around the atom, providing a unique chemical signature for each metabolite. researchgate.net

While NMR generally has lower sensitivity compared to mass spectrometry-based methods, it offers significant advantages, including minimal sample preparation and high reproducibility. researchgate.netfrontiersin.org The non-destructive nature of NMR allows for the recovery of samples for further analysis. researchgate.net For complex biological mixtures where resonance overlap can be a limitation in 1D NMR, two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to increase peak dispersion and improve resolution. frontiersin.org

Other Spectroscopic Methods (e.g., Raman Spectroscopy)

Raman spectroscopy is another non-destructive spectroscopic technique that can be utilized for the characterization of molecules. researchgate.netnih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser source. mdpi.com The interaction of the light with the molecule's vibrational modes results in a shift in the energy of the scattered photons, producing a unique Raman spectrum that serves as a molecular fingerprint. researchgate.net

Polarized Raman spectra of L-threonine crystals have been obtained and analyzed at room temperature, with assignments of normal modes based on group theory analysis. researchgate.net These studies provide insights into the vibrational properties of the molecule, which can be influenced by factors such as intermolecular hydrogen bonding. nih.gov While direct applications for the quantification of L-Threonate in biological fluids are less common than LC-MS, Raman spectroscopy has been successfully used for the identification of carotenoids directly in plant tissues without extensive sample preparation, highlighting its potential for in-situ analysis. mdpi.com

Bioanalytical Method Validation Parameters

The validation of bioanalytical methods is essential to ensure that the method is reliable, reproducible, and suitable for its intended purpose. austinpublishinggroup.comajpsonline.com This process involves the evaluation of several key parameters.

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. austinpublishinggroup.com The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net

For L-Threonate quantification using LC-MS/MS, linear calibration curves have been established over specific concentration ranges in both plasma and urine. researchgate.netresearchgate.net For instance, one method demonstrated linearity in plasma from 0.25 to 50 µg/mL and in urine from 2.5 to 500 µg/mL. researchgate.netresearchgate.net Another validated method for endogenous L-Threonate in human plasma showed a calibration range from 100 to 10,000 ng/mL. sci-hub.senih.gov A calibration curve typically consists of a blank sample, a zero sample, and six to eight non-zero standards covering the expected concentration range. ajpsonline.com

| Matrix | Method | Calibration Range | Correlation Coefficient (r) |

|---|---|---|---|

| Human Plasma | HPLC-MS/MS | 0.25 - 50 µg/mL | Not Specified |

| Human Urine | HPLC-MS/MS | 2.5 - 500 µg/mL | Not Specified |

| Human Plasma | LC-MS/MS with Derivatization | 100 - 10,000 ng/mL | Not Specified |

The Lower Limit of Quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. austinpublishinggroup.comajpsonline.com The analyte response at the LLOQ should be at least five times the response of a blank sample. ajpsonline.com

For L-Threonate analysis by LC-MS/MS, the LLOQ has been reported to be 0.25 µg/mL in plasma and 2.5 µg/mL in urine in one study. researchgate.netresearchgate.net In a method designed to measure endogenous levels, the LLOQ was established at a level where the analyte signal-to-noise ratio was greater than 10:1. sci-hub.se At this LLOQ, the intra-run coefficient of variation (CV) was 6.1% and the average inaccuracy was -1.4%. sci-hub.senih.gov

| Matrix | Method | Lower Limit of Quantitation (LLOQ) |

|---|---|---|

| Human Plasma | HPLC-MS/MS | 0.25 µg/mL |

| Human Urine | HPLC-MS/MS | 2.5 µg/mL |

| Human Plasma (endogenous) | LC-MS/MS with Derivatization | Intra-run CV: 6.1%, Inaccuracy: -1.4% |

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. austinpublishinggroup.com Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. austinpublishinggroup.com Precision is typically evaluated at three levels: repeatability (intra-batch precision), intermediate precision (inter-batch precision), and reproducibility. austinpublishinggroup.com

For L-Threonate bioanalytical methods, accuracy is generally expected to be within 85-115% of the nominal concentration. researchgate.netresearchgate.net Precision, expressed as the relative standard deviation (RSD) or coefficient of variation (CV), should not exceed 15% for quality control (QC) samples, except for the LLOQ, where it should not exceed 20%. researchgate.netresearchgate.netaustinpublishinggroup.com One LC-MS/MS method for L-Threonate reported intra- and inter-batch precision (RSD %) to be within ±15%. researchgate.netresearchgate.net Another highly precise method for endogenous L-Threonate showed intra-run CVs of less than 3.6% and an inter-run CV of 3.2% for QC samples. sci-hub.senih.gov

| Method | Parameter | Acceptance Criteria | Reported Values |

|---|---|---|---|

| HPLC-MS/MS | Accuracy | 85-115% | Within 85-115% |

| Intra- and Inter-batch Precision (RSD %) | ≤ 15% | Within ±15% | |

| LC-MS/MS with Derivatization | Intra-run Precision (CV %) | ≤ 15% | < 3.6% |

| Inter-run Precision (CV %) | ≤ 15% | 3.2% |

Stability of L-Threonate in Biological Samples

The reliability of quantifying endogenous and exogenous L-threonate in biological specimens is contingent upon its stability during sample handling, processing, and storage. Research has established the stability of L-threonate under various conditions in different biological matrices, ensuring the accuracy of analytical measurements.

In human plasma and urine, L-threonate has demonstrated considerable stability. Studies have shown that it remains stable for up to 24 hours at room temperature. researchgate.net For longer-term storage, L-threonate is stable for at least 3 months when stored at -30°C. researchgate.net Further investigations into the short-term stability in human plasma have confirmed that samples can be left at room temperature for at least 6 hours or on ice for up to 6 hours before analysis without significant degradation. uni-konstanz.de The impact of freeze-thaw cycles has also been assessed, with L-threonate in plasma showing stability through at least three cycles of freezing at -80°C and thawing. uni-konstanz.de This robust stability profile allows for flexibility in sample processing and analysis without compromising the integrity of the results.

The stability data for L-threonate in various biological matrices are summarized in the table below.

| Biological Matrix | Storage Condition | Duration of Stability | Citation |

| Human Plasma | Room Temperature | 24 hours | researchgate.net |

| Human Plasma | Room Temperature | 6 hours | uni-konstanz.de |

| Human Plasma | On Ice | 6 hours | uni-konstanz.de |

| Human Plasma | -30°C | 3 months | researchgate.net |

| Human Plasma | -80°C (Freeze-Thaw) | 3 cycles | uni-konstanz.de |

| Human Urine | Room Temperature | 24 hours | researchgate.net |

| Human Urine | -30°C | 3 months | researchgate.net |

Application in Biological Matrices (e.g., Plasma, Urine, Cerebrospinal Fluid, Tissues)

The detection and quantification of L-threonate in various biological matrices are crucial for pharmacokinetic studies and for understanding its physiological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical technique for this purpose, offering high selectivity and sensitivity.

Plasma: Several validated HPLC-MS/MS methods have been established for the determination of L-threonate in human plasma. researchgate.netrsc.org A common sample preparation technique involves protein precipitation with methanol or acetonitrile to remove larger molecules that could interfere with the analysis. researchgate.netresearchgate.net To overcome the challenge of separating L-threonate from its stereoisomer, D-erythronate, a derivatization step using acetic anhydride can be employed prior to chromatographic separation under reversed-phase conditions. uni-konstanz.de Detection is typically performed on a triple-quadrupole tandem mass spectrometer using negative electrospray ionization (ESI) and monitoring the specific mass transition for L-threonate (m/z 134.5 → 74.7). researchgate.netresearchgate.net These methods are characterized by their accuracy, precision, and a wide range of linear calibration curves, making them suitable for pharmacokinetic studies. researchgate.netrsc.org

Urine: Similar to plasma analysis, HPLC-MS/MS methods have been successfully applied to quantify L-threonate in human urine. researchgate.netrsc.org Sample preparation typically involves a simple dilution with water following protein precipitation. researchgate.netrsc.org The chromatographic and mass spectrometric conditions are generally consistent with those used for plasma analysis. researchgate.netrsc.org These methods have been validated with appropriate calibration ranges and have proven to be accurate and specific for pharmacokinetic assessments. researchgate.netrsc.org

Cerebrospinal Fluid (CSF): L-threonate is a naturally occurring metabolite found in cerebrospinal fluid. dovepress.com Its quantification in CSF is important for neurological research, particularly in studies involving Magnesium L-threonate supplementation. researchgate.net The analytical approach involves HPLC-MS/MS, with sample preparation consisting of protein precipitation using methanol. researchgate.net Although less detailed in the literature compared to plasma and urine, the methodology follows the same principles of chromatographic separation and mass spectrometric detection. researchgate.net

Tissues: Analysis of L-threonate in tissue, such as the hippocampus, is essential for understanding its effects on a cellular level within specific organs. rsc.orgnih.gov While detailed analytical methods for L-threonate extraction from tissues are not as extensively published, the general procedure involves homogenization of the tissue sample. uni-konstanz.de Following homogenization, a protein precipitation step is carried out, and the resulting extract can be analyzed using established HPLC-MS/MS methods similar to those for other biological fluids. mdpi.com This allows for the investigation of L-threonate concentration and its correlation with physiological changes within the tissue. rsc.org

A summary of the analytical methodologies for L-threonate detection in different biological matrices is presented in the table below.

| Biological Matrix | Analytical Method | Sample Preparation | Key Findings | Citation |

| Human Plasma | HPLC-MS/MS | Protein precipitation, optional derivatization | Linear calibration range: 0.25-50 µg/mL; LLOQ: 0.25 µg/mL | researchgate.netrsc.org |

| Human Urine | HPLC-MS/MS | Protein precipitation, dilution | Linear calibration range: 2.5-500 µg/mL; LLOQ: 2.5 µg/mL | researchgate.netrsc.org |

| Cerebrospinal Fluid | HPLC-MS/MS | Protein precipitation | Detection of endogenous L-threonate confirmed | researchgate.netdovepress.com |

| Brain Tissue (Hippocampus) | HPLC-MS/MS (inferred) | Homogenization, protein precipitation | Used to correlate tissue concentration with biological effects | rsc.orgnih.govmdpi.com |

Future Research Trajectories and Unanswered Questions

Elucidation of Further Specific Molecular Targets and Signaling Cascades

Future research should aim to identify additional specific molecular targets and signaling cascades influenced by L-threonate. While studies have pointed to its role in modulating synaptic plasticity and neuronal function, a deeper understanding of the downstream effects is required. droracle.ainutraceuticalsworld.comfirstwordpharma.com For instance, investigating its impact on various protein kinases and phosphatases within neuronal cells could reveal novel mechanisms of action. Research has shown that calcium signals can induce gene transcription in the nervous system, which is crucial for long-lasting adaptation. nih.gov The specific transcriptional responses are determined by the characteristics of the calcium signal. nih.gov Therefore, exploring how L-threonate influences these calcium-regulated protein kinase cascades and their subsequent control over transcription factors is a promising avenue. nih.gov

Key research questions include:

Beyond the known effects on N-methyl-D-aspartate (NMDA) receptors, what other receptor systems does L-threonate interact with? vitality-pro.commetagenicsinstitute.com

How does L-threonate specifically modulate the ERK1/2 and PPARγ signaling pathways? droracle.ai

Comprehensive Understanding of L-Threonate's Role in Endogenous Magnesium Regulation

A significant area for future investigation is the precise mechanism by which L-threonate influences the body's natural regulation of magnesium. It is known that L-threonate can effectively transport magnesium into the brain and neuronal cells. nutraceuticalsworld.comnutraingredients-usa.comnutritionaloutlook.com Research has shown that L-threonate is naturally present in cerebrospinal fluid, and its oral administration can increase this concentration, leading to a direct rise in intracellular magnesium levels in hippocampal neurons. nutraingredients-usa.com This effect appears to be unique to L-threonate, as other common magnesium anions have not produced the same results. nutritionaloutlook.com

Further studies are needed to explore:

The specific transporters and channels involved in L-threonate-mediated magnesium uptake into different cell types, particularly neurons.

Whether L-threonate influences the expression or activity of genes involved in magnesium homeostasis.

Exploration of Potential Synergistic Effects with Other Micronutrients at the Mechanistic Level

Preliminary evidence suggests that L-threonate may have synergistic effects with other micronutrients. For instance, some studies have administered magnesium L-threonate in combination with vitamins C and D, noting improvements in cognitive function. metagenicsinstitute.comnih.gov L-threonate itself is a metabolite of vitamin C. chemsynlab.commikronaehrstoffcoach.com It has been suggested that L-threonate may also facilitate the transport of other beneficial minerals like zinc and selenium to the brain. nutraceuticalsworld.comnutraingredients-usa.comnutritionaloutlook.com

Future research should systematically investigate these potential synergies at a mechanistic level. This could involve:

In-vitro studies to determine if L-threonate directly enhances the cellular uptake or bioavailability of other micronutrients.

Animal studies to assess the combined effects of L-threonate and other nutrients on specific physiological and cognitive outcomes.

Clinical trials designed to compare the effects of L-threonate alone versus in combination with other micronutrients.

| Nutrient | Potential Synergistic Effect with L-Threonate |

| Magnesium | Enhanced transport into the brain and neuronal cells. nutraceuticalsworld.comnutraingredients-usa.comnutritionaloutlook.com |

| Vitamin C | L-threonate is a metabolite of vitamin C and may improve its uptake and activity. chemsynlab.commikronaehrstoffcoach.com |

| Vitamin D | Co-administration with magnesium L-threonate has shown cognitive benefits. metagenicsinstitute.comnih.gov |

| Zinc | Suggested potential for enhanced transport to the brain. nutraceuticalsworld.comnutraingredients-usa.comnutritionaloutlook.com |

| Selenium | Suggested potential for enhanced transport to the brain. nutraceuticalsworld.comnutraingredients-usa.comnutritionaloutlook.com |

| Vitamin B6 | May have synergistic effects with magnesium for treating deficiency. nih.gov |

Advanced Animal Models for Deeper Mechanistic Insights into Neurodegenerative Processes

While initial studies using animal models of neurodegenerative diseases like Alzheimer's have been promising, more advanced models are needed to gain deeper mechanistic insights. nih.govsciencedaily.comnih.gov Existing research in mouse models of Alzheimer's disease has shown that magnesium-L-threonate can alleviate cognitive decline by suppressing Aβ deposition. sciencedaily.com It has also been shown to reduce neuroinflammation and decrease beta-amyloid deposition. researchgate.net

Future research could utilize:

Genetically engineered animal models that more accurately replicate the complex pathology of human neurodegenerative diseases.

Animal models that allow for the real-time imaging of synaptic changes and neuronal activity in response to L-threonate administration.

Studies that investigate the effects of L-threonate at different stages of disease progression in these models.

Investigation of L-Threonate Metabolism and Catabolism in Diverse Biological Systems

The metabolic fate of L-threonate in various biological systems is not fully understood. L-threonic acid is a known metabolite of ascorbic acid (vitamin C). researchgate.nethmdb.ca In plants, the degradation of L-threonate has been studied, and it appears to be converted into compounds that can enter carbohydrate metabolism. researchgate.netoup.com In bacteria, L-threonate can be utilized as a carbon source through specific metabolic pathways. biorxiv.orgcolab.ws In humans, L-threonic acid is a normal component of blood and aqueous humour. hmdb.ca

Further research is needed to:

Characterize the specific enzymes and pathways involved in the breakdown of L-threonate in mammals.

Determine the rate of L-threonate metabolism and identify its primary metabolic byproducts.

Investigate whether the metabolism of L-threonate differs between healthy individuals and those with metabolic or neurodegenerative disorders.

| Organism/System | Known Aspects of L-Threonate Metabolism/Catabolism |

| Plants (e.g., Rumex x acutus, Pelargonium crispum) | L-threonate is a metabolite of L-ascorbic acid and can be oxidized to L-tartrate or enter carbohydrate metabolism. researchgate.netoup.com |

| Plants (Arabidopsis) | A specific protein (LTD) is essential for L-threonate metabolism, converting it to dihydroxyacetone phosphate (B84403). biorxiv.orgcolab.ws |

| Bacteria (e.g., Escherichia coli) | L-threonine dehydrogenase is involved in the conversion of threonine to glycine. nih.gov Other bacterial pathways for degrading L-threonate have been identified. nih.gov |

| Humans | L-threonic acid is a metabolite of vitamin C and is found in biofluids. hmdb.ca |

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

The development of more advanced analytical techniques is crucial for accurately measuring L-threonate and its metabolites in biological samples. Current methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have been established for the determination of L-threonate in human plasma and urine. researchgate.netresearchgate.net These methods often involve derivatization to improve chromatographic separation and detection. sci-hub.senih.gov Other techniques like Fourier-transform infrared spectroscopy (FT-IR) and complexometric titration are used for quality control in the manufacturing of calcium L-threonate. nih.gov

Future advancements in analytical chemistry could lead to:

Methods with higher resolution to better separate L-threonate from its stereoisomers and other closely related compounds. sci-hub.se

Increased sensitivity to detect and quantify very low concentrations of L-threonate and its metabolites in various tissues.

The development of non-invasive or minimally invasive techniques for monitoring L-threonate levels in real-time.

Q & A

Q. What methodologies are recommended for measuring the bioavailability of CaLT in human studies?

Bioavailability of CaLT can be quantified using a double-label stable isotope method . In this approach, subjects receive an intravenous injection of ⁴²Ca (as calcium chloride) and an oral dose of CaLT labeled with ⁴⁴Ca. Fractional calcium absorption (TFCA) is calculated from urinary isotope ratios collected over 24–48 hours. This method accounts for endogenous calcium excretion and avoids confounding factors like dietary calcium intake . Studies using this technique reported a bioavailability of ~26.5% in healthy subjects, with no serious adverse events .

Q. How are pharmacokinetic parameters (e.g., absorption, plasma exposure) assessed for CaLT in clinical trials?

Pharmacokinetic studies typically involve single- and multiple-dose oral administrations in healthy volunteers. Plasma L-threonate levels are measured via validated assays (e.g., LC-MS). Key findings include:

Q. What standardized analytical methods are used to quantify L-threonate in CaLT formulations?

Capillary electrophoresis (CE) with indirect UV detection is a validated method for L-threonate quantification. The protocol uses 2,6-naphthalenedicarboxylic acid (NDC) as a background electrolyte and tetradecyltrimethylammonium bromide (TTAB) to modify electroosmotic flow. This achieves a linear range of 50–500 µg/mL, with precision (RSD <1%) and recovery rates >99% .

Advanced Research Questions

Q. How should in vitro experiments be designed to evaluate CaLT’s inhibitory effects on osteoclast activity?

- Model system : Use rabbit osteoclasts cultured on bone slices.

- Treatment groups : Include CaLT at concentrations spanning 10⁻⁹–10⁻⁵ mol/L, alongside controls (e.g., alendronate, 17β-estradiol) .

- Endpoints : Measure bone resorption area (histomorphometry) and collagen degradation markers (e.g., CTx levels).

- Key findings : CaLT reduces resorption area and CTx by ~30–50% at 10⁻⁵ mol/L, though less potently than alendronate .

Q. How can contradictions in CaLT’s bioavailability data be resolved?

Discrepancies arise from differences in study design (e.g., isotope vs. balance methods) and subject populations. To reconcile results:

Q. What strategies optimize the synthesis of CaLT for research-grade purity?

Q. What mechanisms underlie CaLT’s potential neuroprotective effects?

CaLT may modulate synaptic plasticity via intraneuronal magnesium regulation . Preclinical studies suggest L-threonate enhances magnesium transport, increasing synaptic density and cognitive function. However, human data are limited, and mechanisms require validation in models of neurodegeneration .

Q. How should safety data from animal toxicology studies inform human dosing?

Retrosynthesis Analysis